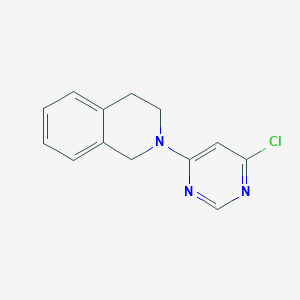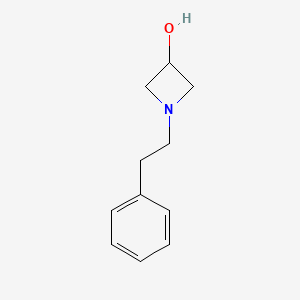![molecular formula C8H8O2S B1489396 4,7-ジヒドロ-5H-チエノ[2,3-c]ピラン-3-カルバルデヒド CAS No. 1554122-57-4](/img/structure/B1489396.png)
4,7-ジヒドロ-5H-チエノ[2,3-c]ピラン-3-カルバルデヒド
概要
説明
4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde is an organic compound belonging to the class of thienopyrans. This compound is characterized by a fused ring system containing both thiophene and pyran rings, with an aldehyde functional group attached to the pyran ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex thienopyran derivatives.
Industry: The compound’s unique structure makes it a valuable building block for the synthesis of novel materials and pharmaceuticals.
作用機序
Target of Action
The primary target of the compound 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in cellular processes such as cell growth and the insulin signaling pathway .
Mode of Action
4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde interacts with its target by binding to the active site of the Tyrosine-protein phosphatase non-receptor type 1 . This interaction inhibits the enzyme’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
The inhibition of Tyrosine-protein phosphatase non-receptor type 1 by 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde affects several biochemical pathways. These include the insulin signaling pathway, which is critical for regulating glucose metabolism .
Result of Action
The molecular and cellular effects of 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde’s action include changes in cell signaling due to the inhibition of Tyrosine-protein phosphatase non-receptor type 1 . This can lead to increased insulin sensitivity and resistance to obesity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde typically involves the Gewald reaction, which is a well-known method for constructing thienopyran derivatives. The reaction involves the condensation of a ketone (such as 2,2-dimethyltetrahydropyran-4-one) with cyanoacetic acid derivatives and elemental sulfur in the presence of a base like morpholine or diethylamine . The reaction is carried out at a lower temperature (around 40-41°C) to improve yields and reduce the formation of by-products .
Industrial Production Methods
While specific industrial production methods for 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde are not widely documented, the principles of scaling up the Gewald reaction can be applied. This involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid.
Reduction: 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-methanol.
Substitution: Various substituted thienopyrans depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2-(Oxalyl-Amino)-4,7-Dihydro-5H-Thieno[2,3-C]Pyran-3-Carboxylic Acid: This compound shares a similar thienopyran core structure but has different functional groups, leading to distinct biological activities.
7-(1,1-Dioxo-1H-Benzo[D]Isothiazol-3-Yloxymethyl)-2-(Oxalyl-Amino)-4,7-Dihydro-5H-Thieno[2,3-C]Pyran-3-Carboxylic Acid: Another related compound with modifications that enhance its selectivity and potency as a PTP1B inhibitor.
Uniqueness
4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde is unique due to its specific aldehyde functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds.
特性
IUPAC Name |
5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-3-6-5-11-8-4-10-2-1-7(6)8/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXOVAQLFXPFFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1489322.png)







![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1489335.png)
![5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1489336.png)
